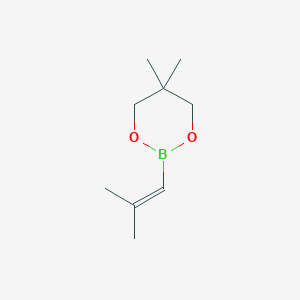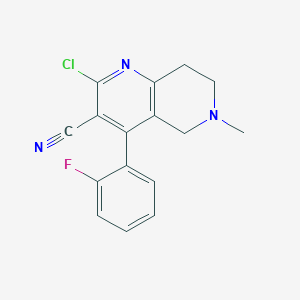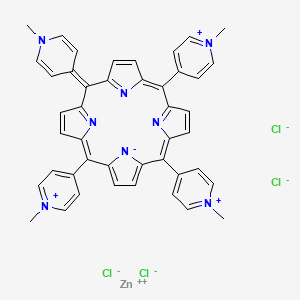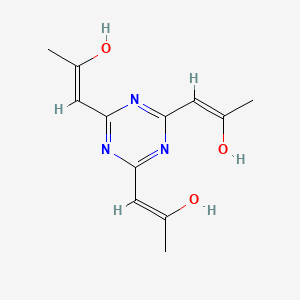
Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It features a piperidine ring substituted with an ethyl ester group and a nitrothiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with nitrothiophene compounds. One common method includes the esterification of piperidine-4-carboxylic acid with ethanol in the presence of a catalyst, followed by nitration to introduce the nitro group on the thiophene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and nitration processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: The nitro group in the thiophene ring can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Amino derivatives: from reduction reactions.
Carboxylic acids: from hydrolysis reactions.
Scientific Research Applications
Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with piperidine and thiophene moieties.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate involves its interaction with biological targets, primarily through the nitrothiophene moiety. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The piperidine ring may also contribute to the compound’s binding affinity to specific receptors or enzymes .
Comparison with Similar Compounds
- Ethyl 1-(3-nitrothiophen-2-yl)piperidine-4-carboxylate
- Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate
Comparison: Ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate is unique due to the specific positioning of the nitro group on the thiophene ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
Properties
CAS No. |
706767-23-9 |
|---|---|
Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
ethyl 1-(5-nitrothiophen-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H16N2O4S/c1-2-18-12(15)9-5-7-13(8-6-9)10-3-4-11(19-10)14(16)17/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
CPARXSCUEHQRFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)
![N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)




![5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12515758.png)
acetic acid](/img/structure/B12515761.png)



![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
